3-(Methylsulfonylamino)phenylboronic acid

Vue d'ensemble

Description

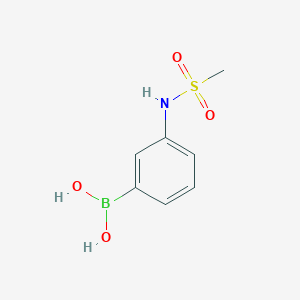

3-(Methylsulfonylamino)phenylboronic acid is an organic compound with the molecular formula C7H10BNO4S It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring, which is further substituted with a methylsulfonylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonylamino)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminophenylboronic acid+Methylsulfonyl chloride→3-(Methylsulfonylamino)phenylboronic acid+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides, a hallmark of Suzuki reactions. While direct data on this compound is limited, analogs like 3-(methylsulfonyl)phenylboronic acid show:

-

High catalytic efficiency with Pd/phosphine ligand systems (e.g., XPhos, AmPhos) at 0.33–1.5 mol% loading .

-

Base-dependent reactivity : Strong inorganic bases (e.g., KOH) enhance conversion by accelerating transmetalation .

-

Steric and electronic effects : The electron-withdrawing methylsulfonyl group may activate the boronic acid for coupling but could hinder reactivity in ortho-substituted systems .

| Substrate | Halide Partner | Catalyst System | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Aryl bromide | 6-Bromoquinoline | Pd/AmPhos, K3PO4 | 96% | 40°C, THF | |

| Aryl chloride | 4-Trifluoromethylphenyl | Pd/PCy3, KF | 43% | RT, THF |

Conjugation with Biomolecules

The boronic acid group forms reversible esters with cis-diols (e.g., sugars), while the sulfonamide group enables hydrogen bonding. Key applications include:

-

Protein conjugation : Analogous 3-aminophenylboronic acids form stable amide bonds with carboxylic acids in proteins (e.g., BSA) via EDC coupling .

-

Glycan targeting : Phenylboronic acids bind sialic acid (SA) on cell surfaces with equilibrium constants up to at pH 6.5 .

Oxidation and Stability

Boronic acids are prone to oxidation, but the methylsulfonylamino group may stabilize the compound:

-

Peroxide resistance : Fluorinated analogs (e.g., 2-fluorophenylboronic acid) exhibit 10-fold lower oxidation rates with than non-fluorinated derivatives .

-

pH-dependent hydrolysis : Boronic acids hydrolyze to borate esters in basic conditions, but sulfonamide groups may mitigate this via intramolecular H-bonding .

Coordination Chemistry

The sulfonamide nitrogen and boronic acid oxygen can act as ligands:

-

Pd-chelation : Methoxy groups in ortho-substituted phenylboronic acids coordinate Pd, enhancing atropselectivity in couplings .

-

Cu-mediated reactions : Phenylboronic acids reduce to , enabling click chemistry (e.g., triazole synthesis) .

Synthetic Modifications

-

Protection/deprotection : The boronic acid can be protected as a trifluoroborate salt for storage .

-

Functionalization : Sulfonamide groups undergo alkylation or acylation, enabling linker attachment for drug delivery .

Challenges and Limitations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Cancer Therapeutics

3-(Methylsulfonylamino)phenylboronic acid functions primarily as a Wnt pathway inhibitor, which is crucial in regulating cell proliferation and differentiation. The Wnt signaling pathway is often dysregulated in various cancers, making it a target for therapeutic intervention. Research indicates that this compound can inhibit the biological activity of Wnt proteins, thus potentially reducing tumor growth and metastasis in cancers such as colorectal cancer and ovarian cancer .

Case Study: Ovarian Cancer

- A study highlighted the role of Wnt antagonists in modulating the tumor microenvironment. The application of this compound demonstrated significant inhibition of cancer-associated fibroblasts, which are known to support tumor growth through noncanonical Wnt signaling pathways .

Drug Delivery Systems

2.1 Glucose-Sensitive Hydrogels

Recent advances have utilized this compound in the development of glucose-sensitive hydrogels. These materials respond to changes in glucose concentration, making them suitable for self-regulated drug delivery systems. The incorporation of phenylboronic acid derivatives allows for the design of hydrogels that can release therapeutic agents in response to hyperglycemic conditions, which is particularly beneficial for diabetes management .

| Hydrogel Composition | Response Mechanism | Drug Release Profile |

|---|---|---|

| Poly(DMAEMA-co-AAPBA) | Glucose-triggered | Controlled release under physiological conditions |

| Semi-IPN Hydrogel | pH and glucose sensitive | Enhanced loading capacity for hydrophobic drugs |

Synthetic Methodologies

3.1 Suzuki-Miyaura Coupling Reactions

The compound is also employed as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. Its boronic acid functionality allows it to participate effectively in cross-coupling reactions with aryl halides, facilitating the synthesis of complex organic molecules .

Table: Reaction Conditions for Suzuki Coupling

| Substrate | Reagent | Conditions | Yield |

|---|---|---|---|

| Aryl Halide + this compound | Palladium catalyst + Base (e.g., Na2CO3) | Aqueous/organic biphasic system | Up to 90% |

Mécanisme D'action

The mechanism of action of 3-(Methylsulfonylamino)phenylboronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Molecular Targets: Enzymes with active site serine residues.

Pathways Involved: Inhibition of enzyme activity through covalent modification of active site residues.

Comparaison Avec Des Composés Similaires

- 3-Methoxyphenylboronic acid

- 3-(Methanesulfonylaminomethyl)phenylboronic acid

- 4-(Methylsulfonylamino)phenylboronic acid

Comparison: 3-(Methylsulfonylamino)phenylboronic acid is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical reactivity and biological activity compared to other phenylboronic acids. This uniqueness makes it a valuable compound in various research and industrial applications.

Activité Biologique

3-(Methylsulfonylamino)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in inhibiting certain enzymes and its applications in cancer treatment and antimicrobial resistance.

Chemical Structure and Properties

This compound contains a phenyl ring substituted with a methylsulfonylamino group and a boronic acid functional group. The presence of the boron atom allows for reversible covalent interactions with diols, which is crucial for its biological activity.

The biological activity of this compound primarily involves its ability to interact with various enzymes. It has been shown to inhibit serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing the hydrolysis of β-lactams and restoring their efficacy against resistant strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to synergistically enhance the activity of β-lactams against resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) tests demonstrated that this compound could lower the MIC (Minimum Inhibitory Concentration) of meropenem when used in combination, indicating a restoration of antibiotic susceptibility .

Cancer Research Applications

In cancer biology, this compound functions as a Wnt signaling pathway inhibitor. This pathway is crucial in various cancers, including colorectal cancer. By inhibiting Wnt signaling, this compound may contribute to reduced tumor growth and metastasis. Case studies have shown that it can downregulate the expression of genes involved in cell proliferation and survival .

Case Studies

- Synergistic Effects with Antibiotics : A study demonstrated that when combined with meropenem, this compound significantly enhanced antibacterial activity against K. pneumoniae strains expressing KPC-2 enzymes. The results indicated an FICI value well below 0.5, confirming strong synergy .

- Wnt Pathway Inhibition : In preclinical models of ovarian cancer, this compound was observed to inhibit Wnt5a signaling effectively, leading to reduced cancer stem cell populations and improved outcomes in tumor growth assays .

Comparative Analysis

| Compound | Target Enzyme | Activity Level | Synergistic Potential |

|---|---|---|---|

| This compound | Serine β-lactamases | High | Yes |

| Other phenylboronic acids | Various | Moderate | Variable |

Propriétés

IUPAC Name |

[3-(methanesulfonamido)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIQQIRLFMCWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378534 | |

| Record name | {3-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148355-75-3 | |

| Record name | {3-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylsulfonylaminophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.